molecular formula C16H21ClN2O2 B14013011 1-(Boc-amino)-3-(5-chloro-1h-indol-3-yl)propane

1-(Boc-amino)-3-(5-chloro-1h-indol-3-yl)propane

Cat. No.: B14013011
M. Wt: 308.80 g/mol
InChI Key: JLWRMBOLSKLXLS-UHFFFAOYSA-N
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Description

TERT-BUTYL N-[3-(5-CHLORO-1H-INDOL-3-YL)PROPYL]CARBAMATE: is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound features a tert-butyl carbamate group attached to a 3-(5-chloro-1H-indol-3-yl)propyl moiety, making it a valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL N-[3-(5-CHLORO-1H-INDOL-3-YL)PROPYL]CARBAMATE typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the Chlorine Atom: The chlorine atom is introduced at the 5-position of the indole ring using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Propyl Chain: The propyl chain is introduced through alkylation reactions using appropriate alkyl halides.

    Formation of the Carbamate Group: The tert-butyl carbamate group is introduced by reacting the amine group with tert-butyl chloroformate under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a bioactive molecule in various biological assays.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
  • Used in drug discovery and development programs.

Industry:

  • Utilized in the production of specialty chemicals and pharmaceuticals.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of TERT-BUTYL N-[3-(5-CHLORO-1H-INDOL-3-YL)PROPYL]CARBAMATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • TERT-BUTYL N-[3-(5-CHLORO-1H-PYRROLO[2,3-B]PYRIDIN-6-YL)PROPYL]CARBAMATE
  • TERT-BUTYL N-[3-(5-FLUORO-1H-INDOL-3-YL)PROPYL]CARBAMATE
  • TERT-BUTYL N-[3-(5-METHYL-1H-INDOL-3-YL)PROPYL]CARBAMATE

Comparison:

  • TERT-BUTYL N-[3-(5-CHLORO-1H-INDOL-3-YL)PROPYL]CARBAMATE is unique due to the presence of the chlorine atom at the 5-position of the indole ring, which can influence its reactivity and biological activity.
  • Similar compounds with different substituents (e.g., fluorine, methyl) may exhibit distinct chemical and biological properties, making them suitable for different applications.

Properties

Molecular Formula

C16H21ClN2O2

Molecular Weight

308.80 g/mol

IUPAC Name

tert-butyl N-[3-(5-chloro-1H-indol-3-yl)propyl]carbamate

InChI

InChI=1S/C16H21ClN2O2/c1-16(2,3)21-15(20)18-8-4-5-11-10-19-14-7-6-12(17)9-13(11)14/h6-7,9-10,19H,4-5,8H2,1-3H3,(H,18,20)

InChI Key

JLWRMBOLSKLXLS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC1=CNC2=C1C=C(C=C2)Cl

Origin of Product

United States

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